molecular formula C20H19N3S B2393064 (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile CAS No. 102238-77-7

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile

Cat. No.: B2393064
CAS No.: 102238-77-7
M. Wt: 333.45
InChI Key: AGMNMMQXLOYHOD-DTQAZKPQSA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile is an organic compound that features a benzothiazole ring and a diethylaminophenyl group connected by a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 4-(diethylamino)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization and dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile stands out due to its unique combination of a benzothiazole ring and a diethylaminophenyl group, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity profiles.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c1-3-23(4-2)17-11-9-15(10-12-17)13-16(14-21)20-22-18-7-5-6-8-19(18)24-20/h5-13H,3-4H2,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMNMMQXLOYHOD-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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